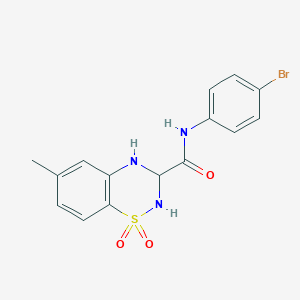

N-(4-bromophenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as FTIR, 1H, 13C-NMR, and HRMS . Unfortunately, I could not find specific information on the molecular structure of “N-(4-bromophenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .Scientific Research Applications

Benzothiadiazines and Carbonic Anhydrase Inhibition

Benzothiadiazines are recognized for their inhibitory action on carbonic anhydrase (CA), a metalloenzyme crucial in various physiological processes. This inhibition is not only relevant for diuretic and antihypertensive applications but also offers potential in treating diseases like obesity, cancer, epilepsy, and more. The drugs derived from this class demonstrate polypharmacological effects beneficial for cardiovascular diseases and obesity management. The mechanism behind their therapeutic activity, particularly in lowering blood pressure and organ-protective effects, is linked to the inhibition of renal carbonic anhydrases, which significantly impacts nitrite excretion, suggesting a role in nitrite reabsorption in humans (Carta & Supuran, 2013).

Synthetic and Pharmaceutical Chemistry

Benzothiadiazines play a crucial role in drug discovery, acting as promising candidates for treating various diseases, including cancer, diabetes, hypertension, and infections. Their structure, comprising a nitrogen-sulphur axis, renders them analogous to phenothiazine drugs, contributing to their broad pharmacological activities. Synthetic strategies for these compounds involve multi-component synthesis approaches, yielding high potential yields and showcasing their versatility in medicinal applications (Mir, Dar, & Dar, 2020).

Optoelectronic Materials

The incorporation of benzothiadiazine derivatives into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials, including luminescent molecules and chelate compounds, are significant for applications in electronic devices, image sensors, and organic light-emitting diodes (OLEDs). The research emphasizes the potential of benzothiadiazine and related compounds in developing advanced materials for technological applications (Lipunova et al., 2018).

Biological Activities and SAR

1,4-Benzothiazine derivatives are highlighted for their extensive biological activities, including anticancer and antimicrobial properties. Synthetic chemists have developed various analogues of 1,4-benzothiazines, demonstrating significant activities across multiple mechanisms. The structure-activity relationship (SAR) analysis of these compounds enables a deeper understanding of their therapeutic potential and guides future drug design (Rai et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as “N-(4-bromophenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide”, is a synthetic derivative that has been found to have potential biological activity Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This suggests that the compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have been found to have promising antimicrobial activity and were found to be active against certain cancer cell lines . This suggests that the compound may have similar effects, potentially leading to the inhibition of microbial growth or the death of cancer cells.

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

properties

IUPAC Name |

N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S/c1-9-2-7-13-12(8-9)18-14(19-23(13,21)22)15(20)17-11-5-3-10(16)4-6-11/h2-8,14,18-19H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEYLVVNOLPEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

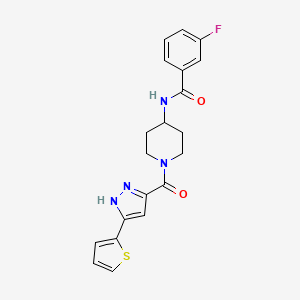

![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)

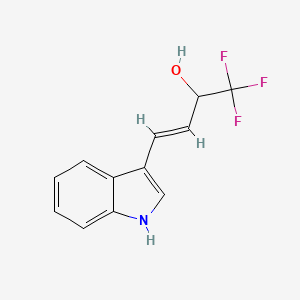

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)

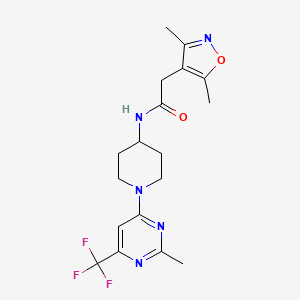

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)

![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)

![1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2398483.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)